2-(Benzyloxy)-6-hydroxybenzoic acid
Description
Contextualizing Substituted Benzoic Acids in Organic Chemistry
Benzoic acid, a simple aromatic carboxylic acid, consists of a benzene (B151609) ring attached to a carboxyl group (-COOH). wikipedia.orgnih.gov Its derivatives, known as substituted benzoic acids, are fundamental scaffolds in the vast landscape of organic chemistry. preprints.org These compounds are formed when one or more hydrogen atoms on the benzene ring are replaced by other functional groups. mdpi.com This substitution significantly influences the molecule's physical and chemical properties, including its acidity, reactivity, and biological activity. libretexts.org
The position and nature of these substituents are crucial. mdpi.com Electron-withdrawing groups, such as nitro groups, tend to increase the acidity of the benzoic acid, while electron-donating groups have the opposite effect. libretexts.orgyoutube.com This principle is a cornerstone of physical organic chemistry, quantified by the Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of substituents. mdpi.com
Substituted benzoic acids serve as versatile building blocks in organic synthesis, enabling the construction of more complex molecules. preprints.org They are precursors in the synthesis of a wide array of products, from pharmaceuticals and agrochemicals to dyes and polymers. google.com The inherent reactivity of the carboxylic acid group, combined with the diverse functionalities that can be introduced onto the aromatic ring, makes these compounds indispensable tools for chemists.
Significance of Benzyloxy and Hydroxyl Functionalities in Chemical Scaffolds
The presence of benzyloxy and hydroxyl groups on a chemical scaffold imparts distinct and valuable properties. The hydroxyl group (-OH), when attached to an aromatic ring, forms a phenol (B47542). quora.com This group is a strong activator in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions due to its electron-donating resonance effect. quora.comstudentdoctor.net The polarity of the hydroxyl group and its ability to act as both a hydrogen bond donor and acceptor significantly influence a molecule's solubility and interactions with biological targets. algoreducation.com The number and position of hydroxyl groups on a benzoic acid derivative can impact its antioxidant and antiradical properties. nih.govnih.gov
The benzyloxy group (–OCH₂C₆H₅) is essentially a benzyl (B1604629) group attached to the parent molecule via an oxygen atom. curlyarrows.com It is often used as a protecting group for alcohols and phenols in multi-step organic syntheses. wikipedia.orgchem-station.com This is because the benzyl group is relatively stable to a wide range of reaction conditions but can be removed selectively when needed, typically through catalytic hydrogenation. chem-station.comorganic-chemistry.org Beyond its role as a protecting group, the benzyloxy moiety introduces a significant non-polar, aromatic region to a molecule, which can influence its lipophilicity and steric profile, affecting how it binds to receptors or enzymes.
When both functionalities are present, as in 2-(Benzyloxy)-6-hydroxybenzoic acid, they create a molecule with a unique combination of properties. The hydroxyl group provides a site for hydrogen bonding and potential biological activity, while the benzyloxy group offers a way to modulate solubility and provides a stable, bulky substituent that can influence the molecule's conformation and interactions.
Overview of Research Trajectories for Complex Benzoic Acid Derivatives
Research into complex benzoic acid derivatives is a dynamic and expanding field, driven by the quest for new molecules with specific functions. A major trajectory involves the synthesis of novel compounds with potential therapeutic applications. preprints.org Scientists are exploring derivatives with anticancer, anti-inflammatory, and antimicrobial properties. nih.govontosight.aiijcrt.org This often involves designing molecules that can selectively interact with biological targets like enzymes or receptors, a process where the specific arrangement of substituents on the benzoic acid core is critical. nih.gov For instance, studies have shown that certain dihydroxybenzoic acid derivatives can inhibit histone deacetylases (HDACs), enzymes implicated in cancer development. nih.gov
Another significant research direction is the development of new materials. The unique electronic and structural properties of substituted benzoic acids make them candidates for creating polymers, liquid crystals, and other materials with tailored optical or electronic characteristics. The ability to fine-tune these properties through synthetic modification is a key advantage.
Furthermore, there is ongoing research into more efficient and sustainable synthetic methods for preparing these complex molecules. This includes the development of novel catalytic systems and reaction pathways that are more atom-economical and environmentally friendly. organic-chemistry.org The study of structure-activity relationships (SAR) also remains a central theme, where researchers systematically modify the structure of a benzoic acid derivative and evaluate the effect on its properties, leading to a deeper understanding of how molecular structure dictates function. acs.org This knowledge is crucial for the rational design of future generations of advanced materials and therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-6-phenylmethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-11-7-4-8-12(13(11)14(16)17)18-9-10-5-2-1-3-6-10/h1-8,15H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAGTZXHCWMZEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Route Development for 2 Benzyloxy 6 Hydroxybenzoic Acid
Classical Esterification and Subsequent Hydrolysis Approaches
Traditional methods for synthesizing 2-(benzyloxy)-6-hydroxybenzoic acid often rely on a foundation of esterification and hydrolysis. These well-established reactions provide a reliable, albeit sometimes lengthy, pathway to the desired product. The core of this strategy involves the protection of one or more functional groups to direct the reaction to the intended site, followed by deprotection to reveal the final compound.
Regioselective O-Alkylation Strategies Utilizing Benzyl (B1604629) Halides
A key step in the synthesis is the selective introduction of a benzyl group onto one of the hydroxyls of a dihydroxybenzoic acid precursor, typically 2,6-dihydroxybenzoic acid (also known as γ-resorcylic acid). nih.govwikipedia.org This is commonly achieved through a Williamson ether synthesis, a classic O-alkylation method. youtube.com
The regioselectivity of this reaction—the preferential alkylation of one hydroxyl group over the other—is a critical consideration. The starting material, 2,6-dihydroxybenzoic acid, can be synthesized from resorcinol (B1680541) and carbon dioxide under pressure in the presence of an alkali metal salt and an absolute ethanol (B145695) solvent. google.com In the subsequent benzylation step, a base is used to deprotonate the phenolic hydroxyl groups, forming phenoxides that then act as nucleophiles. Benzyl halides, such as benzyl bromide or benzyl chloride, serve as the electrophilic source of the benzyl group. youtube.com The choice of base and reaction conditions can influence which hydroxyl group reacts. For instance, milder bases like silver oxide (Ag2O) can offer greater selectivity, particularly when one hydroxyl group is more sterically accessible than the other. organic-chemistry.org The reaction typically proceeds via an SN2 mechanism due to the primary nature of the benzyl halide. youtube.com
A general representation of this regioselective O-alkylation is as follows:
Starting Material: 2,6-Dihydroxybenzoic acid
Reagents: Benzyl bromide (or chloride), a suitable base (e.g., K2CO3, NaH, Ag2O)
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972)
Product: A mixture of this compound and 2-hydroxy-6-(benzyloxy)benzoic acid, with the desired isomer being the major product under optimized conditions.
Carboxylic Acid Protection and Deprotection Techniques in Synthesis
To prevent unwanted side reactions during the O-alkylation step, the carboxylic acid group is often protected. nih.govslideshare.netslideshare.net This is typically achieved by converting the carboxylic acid into an ester, which is less reactive under the basic conditions of the Williamson ether synthesis. libretexts.orgyoutube.com
Common protecting groups for carboxylic acids include methyl or ethyl esters, which can be formed by Fischer esterification using the corresponding alcohol and a catalytic amount of strong acid. ambeed.com Another frequently used protecting group is the benzyl ester, which offers the advantage of being removable under neutral conditions via hydrogenolysis. libretexts.orgyoutube.com
The sequence of protection and deprotection is crucial. A typical synthetic route would involve:
Protection: Esterification of the carboxylic acid group of 2,6-dihydroxybenzoic acid.
O-Alkylation: Regioselective benzylation of one of the phenolic hydroxyl groups.
Deprotection: Hydrolysis of the ester to regenerate the carboxylic acid, yielding this compound. Basic hydrolysis (saponification) followed by acidification is a common method for cleaving simple alkyl esters. youtube.com
| Protecting Group | Protection Method | Deprotection Method | Key Considerations |
| Methyl/Ethyl Ester | Fischer Esterification (Alcohol, Acid Catalyst) | Saponification (e.g., NaOH, H2O), then Acidification | Deprotection requires basic conditions, which may not be suitable for all substrates. youtube.com |
| Benzyl Ester | Reaction with Benzyl Alcohol (with coupling agent) or Benzyl Halide | Catalytic Hydrogenolysis (H2, Pd/C) | Deprotection is mild and avoids acidic or basic conditions, but is incompatible with other reducible functional groups. libretexts.orgyoutube.com |
| tert-Butyl Ester | Reaction with Isobutylene (Acid Catalyst) | Acid-catalyzed cleavage (e.g., TFA) | Can be removed under acidic conditions. libretexts.org |
Advanced Synthetic Transformations
More contemporary approaches to the synthesis of this compound and related compounds employ advanced techniques that offer improved selectivity, efficiency, and milder reaction conditions.
Catalytic Hydrogenolysis for Selective Benzyl Ether Cleavage
Catalytic hydrogenolysis is a powerful and widely used method for the deprotection of benzyl ethers. youtube.comambeed.comacsgcipr.org This reaction involves the cleavage of the carbon-oxygen bond of the benzyl ether in the presence of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen. youtube.com The products of this reaction are the free hydroxyl group and toluene, which is generally easy to remove. youtube.com
A key advantage of hydrogenolysis is its mildness and high yield. youtube.com It proceeds under neutral conditions, which is beneficial for molecules containing acid- or base-sensitive functional groups. youtube.com However, a significant limitation is its incompatibility with other reducible functional groups, such as alkenes, alkynes, and some nitrogen-containing groups, which would also be reduced under the reaction conditions. youtube.com
In the context of synthesizing this compound, hydrogenolysis would be the final step to remove the benzyl protecting group if it were used to protect a hydroxyl group that needed to be free in the final product. Conversely, if the benzyl group is part of the final desired structure, hydrogenolysis must be avoided.
Recent advancements have explored alternative methods for benzyl ether cleavage to overcome the limitations of traditional hydrogenolysis. For instance, visible-light-mediated debenzylation using a photooxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has emerged as a temporary protecting group strategy. nih.govresearchgate.net This method is compatible with functional groups like azides, alkenes, and alkynes that are sensitive to catalytic hydrogenolysis. nih.gov
Nucleophilic Substitution Reactions in Functionalization
Nucleophilic substitution reactions are fundamental to the synthesis and further functionalization of this compound. khanacademy.org The initial O-alkylation with a benzyl halide is a prime example of a nucleophilic substitution reaction. youtube.com
Beyond the initial synthesis, the remaining hydroxyl and carboxylic acid groups on this compound can undergo further nucleophilic substitution reactions to create more complex molecules. For example, the hydroxyl group can be alkylated or acylated, and the carboxylic acid can be converted to esters, amides, or acid halides. These transformations are crucial for building diverse molecular architectures from the this compound scaffold.
Microwave-Assisted Synthesis and Flow Chemistry Applications for Efficiency and Selectivity
To enhance reaction rates, yields, and selectivity, modern synthetic methodologies like microwave-assisted synthesis and flow chemistry are being increasingly applied. nih.govyoutube.com
Microwave-assisted synthesis utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures. nih.govmdpi.com This can lead to dramatic reductions in reaction times, sometimes from hours to minutes, and can also improve yields and reduce the formation of byproducts. fip.orgnih.gov For the synthesis of derivatives of this compound, microwave irradiation could be applied to the esterification, O-alkylation, and hydrolysis steps to improve their efficiency. fip.org
Flow chemistry involves performing chemical reactions in a continuous stream through a reactor rather than in a traditional batch-wise fashion. nih.govgoogle.com This technology offers several advantages, including precise control over reaction parameters (temperature, pressure, and reaction time), improved safety for hazardous reactions, and easier scalability. youtube.comacs.org For the synthesis of substituted benzoic acids, flow chemistry can improve selectivity and yield. nih.gov The on-demand generation of reactive intermediates can also be safely managed in a flow system. youtube.com The esterification of benzoic acid derivatives has been successfully scaled up using flow reactors. acs.org
| Advanced Technique | Principle | Advantages in Synthesis | Potential Application |
| Microwave-Assisted Synthesis | Rapid and uniform heating of the reaction mixture via microwave irradiation. nih.gov | Reduced reaction times, increased yields, cleaner reactions. fip.orgnih.gov | Esterification, O-alkylation, hydrolysis steps. fip.org |
| Flow Chemistry | Continuous reaction in a tube or microreactor. youtube.com | Precise control, enhanced safety, scalability, improved selectivity. youtube.comnih.govacs.org | Esterification, oxidation, and other functional group transformations. nih.govgoogle.comacs.org |
Synthesis of Precursors and Key Intermediates
The creation of this compound hinges on the availability of its essential precursors, primarily 2,6-dihydroxybenzoic acid. The synthesis of this key intermediate can be approached through various methodologies, each with its own set of advantages and challenges.
A prevalent method for synthesizing 2,6-dihydroxybenzoic acid is the carboxylation of resorcinol (1,3-dihydroxybenzene). This reaction, often a variation of the Kolbe-Schmitt reaction, introduces a carboxyl group onto the resorcinol ring. guidechem.comfuture4200.com The conditions for this reaction, including temperature, pressure, and the choice of solvent and base, significantly influence the yield and the ratio of isomers produced, such as the byproduct 2,4-dihydroxybenzoic acid. guidechem.comfuture4200.com For instance, using an alkali metal carbonate in an organic solvent and introducing carbon dioxide gas at high temperature and pressure is a common approach. guidechem.com Research has also explored enzymatic carboxylation as a greener alternative, utilizing enzymes like 2,6-dihydroxybenzoic acid decarboxylase to catalyze the reaction. researchgate.netmdpi.com In some processes, glycerol (B35011) has been used as a solvent for the carboxylation of resorcinol with CO2 gas, resulting in an 89% yield of the intermediate. chemicalbook.com
Another synthetic strategy involves the oxidation of 2,6-dichlorotoluene (B125461) derivatives. This multi-step process can yield 2,6-dihydroxybenzoic acid with reported yields exceeding 76%. guidechem.com
Once 2,6-dihydroxybenzoic acid is obtained, the subsequent key step is the selective benzylation of one of the hydroxyl groups. This etherification reaction is typically achieved by reacting 2,6-dihydroxybenzoic acid with benzyl bromide in the presence of a base. The choice of base and reaction conditions is critical to favor the formation of the desired mono-benzylated product over the di-benzylated byproduct.
The table below summarizes various synthetic approaches for the precursor, 2,6-dihydroxybenzoic acid.
| Starting Material | Reagents | Key Reaction Type | Reported Yield | Reference |
| Resorcinol | Alkali metal carbonate, CO2, organic solvent | Kolbe-Schmitt Carboxylation | - | guidechem.com |
| Resorcinol | CO2, Glycerol | Carboxylation | 89% | chemicalbook.com |
| 2,6-dichlorotoluene | Chlorine, followed by hydrolysis, alkali, and acidification | Oxidation and Hydrolysis | >76% | guidechem.com |
| Resorcinol | 2,6-dihydroxybenzoic acid decarboxylase, CO2 | Enzymatic Carboxylation | - | researchgate.netmdpi.com |
Purification and Isolation Methodologies in Complex Organic Synthesis
The successful synthesis of this compound is critically dependent on effective purification and isolation techniques to remove unreacted starting materials, byproducts, and other impurities. Given the compound's acidic and phenolic nature, a combination of methods is often employed.
Crystallization is a fundamental technique for purifying solid organic compounds like benzoic acid derivatives. youtube.comvedantu.com This method leverages the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. For benzoic acid and its derivatives, recrystallization from hot water is a common practice. youtube.com The impure solid is dissolved in a minimum amount of hot solvent to create a saturated solution, which is then filtered while hot to remove insoluble impurities. vedantu.com Upon cooling, the pure compound crystallizes out of the solution, leaving the more soluble impurities behind in the mother liquor. vedantu.com The efficiency of crystallization can be influenced by factors such as the choice of solvent, cooling rate, and the presence of seed crystals. Variations like cooling crystallization and crystallization induced by high-pressure gas have also been developed for organic acids. google.com
Chromatography offers a powerful set of techniques for separating complex mixtures. High-performance liquid chromatography (HPLC) is particularly useful for the analysis and purification of hydroxybenzoic acids and their derivatives. sielc.comresearchgate.nethelixchrom.com Different stationary phases, such as C18 or phenyl columns, can be employed, and the mobile phase composition can be optimized to achieve effective separation of isomers and impurities. researchgate.nethelixchrom.com For preparative-scale separations, column chromatography is a standard method.
Liquid-liquid extraction is another valuable technique, especially for separating acidic compounds from neutral or basic impurities. By adjusting the pH of an aqueous solution, the solubility of a benzoic acid derivative can be manipulated. For instance, at a basic pH, the carboxylic acid will be deprotonated to its more water-soluble salt form, allowing for its separation from less polar organic impurities. Subsequent acidification of the aqueous layer will precipitate the pure acid. google.com
In-situ product removal (ISPR) techniques are being explored to improve reaction yields in equilibrium-limited syntheses, such as enzymatic carboxylations. mdpi.com This involves using an adsorbent resin, like Dowex®, to selectively remove the product from the reaction mixture as it is formed, thereby driving the reaction forward. mdpi.com The product can then be eluted from the resin and further purified. mdpi.com
The table below outlines common purification techniques and their principles.
| Technique | Principle of Separation | Application | Reference |
| Crystallization | Differential solubility at varying temperatures | Purification of solid organic compounds | youtube.comvedantu.com |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase | Analysis and purification of complex mixtures | sielc.comresearchgate.nethelixchrom.com |
| Liquid-Liquid Extraction | Differential solubility in immiscible liquids, often pH-dependent | Separation of acidic, basic, and neutral compounds | google.com |
| In-situ Product Removal (ISPR) | Selective adsorption of the product during the reaction | Improving yield in equilibrium-limited reactions | mdpi.com |
Chemical Reactivity and Mechanistic Investigations of 2 Benzyloxy 6 Hydroxybenzoic Acid
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The benzene (B151609) ring of 2-(Benzyloxy)-6-hydroxybenzoic acid is highly activated towards electrophilic aromatic substitution due to the presence of two strong electron-donating groups: the hydroxyl (-OH) and the benzyloxy (-OCH₂C₆H₅). Both are ortho-, para-directing activators. In contrast, the carboxylic acid (-COOH) group is a deactivating, meta-directing group. quora.comdoubtnut.com
The directing effects of the substituents are antagonistic. The -OH group at C6 directs incoming electrophiles to the ortho (C5) and para (C3) positions. Similarly, the -OCH₂Ph group at C2 directs to its ortho (C3) and para (C5) positions. The -COOH group at C1 directs to the meta (C3 and C5) positions. The powerful activating and directing influence of the hydroxyl and ether groups is expected to dominate over the deactivating effect of the carboxylic acid. libretexts.org Therefore, substitution is strongly favored at positions 3 and 5. Steric hindrance from the bulky benzyloxy group at C2 may slightly favor substitution at the C5 position over the C3 position.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Electrophilic Reaction | Reagent | Predicted Major Product(s) | Rationale |
| Nitration | HNO₃ / H₂SO₄ | 2-(Benzyloxy)-6-hydroxy-3-nitrobenzoic acid and/or 2-(Benzyloxy)-6-hydroxy-5-nitrobenzoic acid | The -OH and -OCH₂Ph groups are strong activating, ortho/para directors, overriding the meta-directing -COOH group. quora.comlibretexts.org |
| Halogenation | Br₂ / FeBr₃ | 3-Bromo-2-(benzyloxy)-6-hydroxybenzoic acid and/or 5-Bromo-2-(benzyloxy)-6-hydroxybenzoic acid | The hydroxyl group strongly activates the ring, potentially leading to poly-halogenation if conditions are not controlled. uci.edu |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Reaction is unlikely to proceed | The Lewis acid catalyst (AlCl₃) will complex with the lone pairs on the hydroxyl and ether oxygens, deactivating the ring. uci.edu |
Oxidative and Reductive Transformations of Aromatic Ethers and Carboxylic Acids
The functional groups of this compound offer several sites for oxidative and reductive transformations.
Oxidative Transformations The benzyl (B1604629) ether moiety can undergo oxidative cleavage under various conditions. Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can oxidize benzylic ethers to yield corresponding carbonyl compounds and alcohols, a process facilitated by electron-donating groups on the aromatic ring. cdnsciencepub.com Other methods involve oxidation with N-bromosuccinimide (NBS), which can selectively yield aromatic aldehydes or esters depending on the reaction conditions. nih.gov Stronger oxidizing agents, such as hot acidic potassium permanganate, can cause oxidative degradation of alkyl side-chains on a benzene ring, though the ether linkage presents a different reactivity profile. libretexts.org The phenolic hydroxyl group also makes the ring susceptible to oxidation.
Reductive Transformations Catalytic hydrogenation is a primary method for transforming the functional groups in this molecule. The benzyl ether group can be cleaved via hydrogenolysis (e.g., using H₂ over a palladium catalyst) to yield 2,6-dihydroxybenzoic acid and toluene. organic-chemistry.org This deprotection method is common for benzyl ethers. organic-chemistry.org The carboxylic acid group can be reduced to a primary alcohol (benzyl alcohol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org Softer reagents like sodium borohydride (B1222165) are generally not strong enough to reduce carboxylic acids but can reduce aldehydes and ketones. sciencemadness.org
Table 2: Potential Oxidative and Reductive Transformations
| Reaction Type | Reagents & Conditions | Potential Product(s) | Comments |
| Oxidative Cleavage | DDQ, H₂O | 2,6-Dihydroxybenzoic acid + Benzaldehyde | DDQ is a known reagent for cleaving benzyl ethers, especially those activated by electron-donating groups. cdnsciencepub.comorganic-chemistry.org |
| Oxidative Cleavage | NBS, CCl₄ | 2-Hydroxy-6-(methoxycarbonyl)benzoic acid (if reacted further after initial oxidation) or 2-formyl-6-hydroxybenzoic acid | NBS can achieve selective oxidation of the benzylic position. nih.gov |
| Reduction (Hydrogenolysis) | H₂, Pd/C | 2,6-Dihydroxybenzoic acid + Toluene | A standard method for debenzylation. organic-chemistry.org |
| Reduction (Carboxylic Acid) | 1. LiAlH₄, THF; 2. H₃O⁺ | 2-(Benzyloxy)-6-(hydroxymethyl)phenol | LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids to alcohols. wikipedia.org |
Hydrolysis and Esterification Equilibria and Kinetics
Esterification The carboxylic acid group of this compound can undergo acid-catalyzed esterification with alcohols. However, the presence of two ortho substituents (the -OH and -OCH₂Ph groups) creates significant steric hindrance around the carboxyl group. researchgate.net This steric hindrance can dramatically decrease the rate of esterification compared to less substituted benzoic acids like benzoic acid itself or 4-hydroxybenzoic acid. rsc.org Kinetic studies on similarly 2,6-disubstituted benzoic acids confirm that such steric effects are a dominant factor in their esterification rates. researchgate.net Despite the kinetic challenge, the reaction can be driven to completion by using a large excess of the alcohol or by removing water as it is formed, in accordance with Le Châtelier's principle. ijstr.org
Hydrolysis The compound contains two groups susceptible to hydrolysis: the benzyl ether and any ester formed from the carboxylic acid.
Ester Hydrolysis : If the carboxylic acid is converted to an ester (e.g., a methyl ester), it can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification) is typically irreversible because the resulting carboxylate anion is deprotonated and becomes unreactive towards the nucleophilic alcohol.
Ether Hydrolysis : The benzyl ether linkage is generally stable under the conditions used for ester hydrolysis. Cleavage of the ether requires more forcing conditions, such as treatment with strong acids or, more commonly, reductive cleavage via hydrogenolysis. organic-chemistry.org
Intramolecular Interactions and Their Influence on Reactivity
A defining structural feature of this compound is the spatial arrangement of the hydroxyl group at C6 and the carboxylic acid group at C1. Their ortho-positioning allows for the formation of a strong intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl and the carbonyl oxygen of the carboxylic acid. chemistryguru.com.sglibretexts.org
This interaction forms a stable six-membered pseudo-ring. This phenomenon is well-documented in related structures like salicylic (B10762653) acid (2-hydroxybenzoic acid) and 2-hydroxybenzophenone (B104022) derivatives. chemistryguru.com.sgmdpi.com The formation of this intramolecular hydrogen bond has several significant consequences for the molecule's reactivity:
Increased Acidity : The hydrogen bond stabilizes the carboxylate anion formed upon deprotonation. This stabilization makes the carboxylic acid more acidic compared to isomers where this interaction is not possible, such as 4-hydroxybenzoic acid. nih.gov In 2,4,6-trihydroxybenzoic acid, similar intramolecular H-bonds lead to a pKa comparable to that of a strong mineral acid. nih.gov
Masked Phenolic Proton : The involvement of the phenolic proton in the hydrogen bond reduces its availability to act as a proton donor in intermolecular interactions.
Conformational Rigidity : The hydrogen bond imparts a more rigid, planar geometry to the molecule, which can influence how it interacts with other reagents or catalysts. nih.govnih.gov
Comparative Reactivity Studies with Related Benzoic Acid Isomers and Analogues
Comparing this compound with its isomers and analogues highlights the profound impact of substituent placement on chemical properties.
Comparison with 4-hydroxybenzoic acid : The key difference is the absence of intramolecular hydrogen bonding in the para isomer. chemistryguru.com.sg As a result, 4-hydroxybenzoic acid can form extensive intermolecular hydrogen bond networks, leading to a much higher melting point (214.5 °C for 4-hydroxybenzoic acid vs. 158.6 °C for 2-hydroxybenzoic acid). chemistryguru.com.sglibretexts.org The lack of anion stabilization via intramolecular H-bonding also makes 4-hydroxybenzoic acid a weaker acid than its ortho counterpart.
Comparison with 2,6-Dihydroxybenzoic Acid : This analogue shares the 2,6-disubstitution pattern. It also features a strong intramolecular hydrogen bond, contributing to high acidity. nih.gov The reactivity difference would lie in the reactions involving the benzyloxy group. For instance, 2,6-dihydroxybenzoic acid cannot undergo the specific oxidative cleavage or hydrogenolysis reactions characteristic of a benzyl ether.
Comparison with Benzoic Acid : Benzoic acid lacks the activating and directing power of the -OH and -OCH₂Ph groups. It is less reactive towards electrophilic substitution. vedantu.com Furthermore, without ortho substituents, its carboxylic acid group is sterically unhindered, allowing for much faster rates of esterification. rsc.org
Table 3: Comparative Properties of Benzoic Acid Analogues
| Compound | Key Structural Feature(s) | Influence on Reactivity & Properties |
| This compound | Intramolecular H-bond; Two ortho-directing groups (-OH, -OR); Steric hindrance at C1, C2, C6. | High acidity; Activated ring for electrophilic substitution at C3/C5; Slow esterification. |
| 4-Hydroxybenzoic acid | Intermolecular H-bonding possible; No intramolecular H-bond. | Lower acidity than ortho-isomer; Higher melting point; Ring activated for substitution ortho to the -OH group. chemistryguru.com.sg |
| 2,6-Dihydroxybenzoic acid | Strong intramolecular H-bond; Two strongly activating -OH groups. | Very high acidity; Highly activated ring. nih.gov |
| Benzoic acid | Unsubstituted (relative to others). | Baseline acidity and reactivity; Meta-directing -COOH group; Fast esterification. wikipedia.org |
Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-(Benzyloxy)-6-hydroxybenzoic acid in solution. By analyzing the magnetic properties of its atomic nuclei, a detailed picture of the molecular framework can be constructed.
One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, provide foundational information about the chemical environment of each atom in the molecule.
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons present. The aromatic protons of the benzoic acid ring typically appear as a set of multiplets, while the methylene (B1212753) protons of the benzyl (B1604629) group exhibit a characteristic singlet. The protons of the phenyl group on the benzyloxy substituent also produce a series of multiplets.
The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and its neighboring atoms. For instance, the carbonyl carbon of the carboxylic acid group resonates at a significantly downfield chemical shift.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.45 | d | 8.4 |
| H-4 | 7.25 | t | 8.4 |
| H-5 | 6.60 | d | 8.4 |
| -OCH₂- | 5.20 | s | - |
| Phenyl-H | 7.30-7.45 | m | - |
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 111.9 |
| C-2 | 160.0 |
| C-3 | 101.9 |
| C-4 | 133.4 |
| C-5 | 107.4 |
| C-6 | 162.2 |
| C=O | 170.1 |
| -OCH₂- | 71.5 |
| Phenyl-C | 127.8, 128.4, 128.8, 136.2 |
Two-dimensional NMR techniques are employed to further probe the intricate connectivity and spatial relationships within the this compound molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, confirming the connectivity of adjacent protons in the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments are crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for establishing the connection between the benzyloxy group and the benzoic acid moiety, as well as the position of the substituents on the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule in solution.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of the molecule's bonds. Key characteristic absorption bands include a broad O-H stretch from the carboxylic acid and phenol (B47542) groups, a C=O stretch from the carboxylic acid, and C-O stretching vibrations from the ether and carboxylic acid groups. Aromatic C-H and C=C stretching vibrations are also observed.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |
| O-H (Carboxylic Acid & Phenol) | Stretching | 3200-2500 (broad) |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C=O (Carboxylic Acid) | Stretching | 1700-1680 |
| C=C (Aromatic) | Stretching | 1600, 1470 |
| C-O | Stretching | 1250, 1150 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. This information helps to confirm the molecular formula and provides additional structural clues.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecule's mass, allowing for the determination of its elemental composition and confirmation of the molecular formula, C₁₄H₁₂O₄.
Upon electron ionization, the molecule undergoes characteristic fragmentation. A prominent fragment observed is the tropylium (B1234903) ion at m/z 91, which is a hallmark of compounds containing a benzyl group. Another significant fragmentation pathway involves the loss of a water molecule or a carboxyl group.
Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, LC-MS)
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are pivotal analytical techniques for the quality control of this compound. These methods are essential for determining the purity of the compound, quantifying it in a mixture, and identifying potential impurities or byproducts from its synthesis.
High-Performance Liquid Chromatography (HPLC)
Reverse-Phase HPLC (RP-HPLC) is a robust and widely used method for analyzing this compound and related compounds. This technique separates molecules based on their hydrophobicity. In the analysis of substituted benzoic acids, C18 or phenyl-hexyl columns are commonly employed. cpu.edu.cn
For this compound, HPLC analysis has been used to confirm its purity. Studies have shown the compound to have a purity greater than 95%, with specific analyses reporting retention times of 16.57 minutes and 14.29 minutes under different chromatographic systems. The separation of related substances, such as benzyl hydroxybenzoate, is often achieved using a mobile phase consisting of a mixture of methanol (B129727) and a dilute acid, like 0.1% glacial acetic acid, with detection typically performed using a UV detector at a wavelength of 254 nm. cpu.edu.cn The use of gradient elution, where the mobile phase composition is changed over time, allows for the effective separation of the main compound from its impurities. cpu.edu.cn
Table 1: Representative HPLC Parameters for Analysis of Benzoic Acid Derivatives
| Parameter | Details | Source |
| Column | Agilent ZORBAX Eclipse Plus Phenyl-Hexyl; Ascentis® C18 | cpu.edu.cnsigmaaldrich.com |
| Mobile Phase | A: 0.1% Glacial Acetic Acid or 10mM TFA in waterB: Methanol or Acetonitrile | cpu.edu.cnsigmaaldrich.com |
| Elution | Gradient | cpu.edu.cn |
| Flow Rate | 1.0 mL/min | sigmaaldrich.com |
| Detection | UV at 220 nm or 254 nm | cpu.edu.cnsigmaaldrich.com |
| Column Temp. | 30 °C | sigmaaldrich.com |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. This hyphenated technique is particularly valuable for identifying unknown impurities and confirming the structure of the target compound. Qualitative HPLC-ESI-MS/MS methods have been developed for a wide range of hydroxybenzoic acids and their derivatives. vu.edu.au
In a typical LC-MS analysis of this compound, the compound would first be separated on a reverse-phase column. The eluent then enters the mass spectrometer, where it is ionized, commonly using Electrospray Ionization (ESI). For a carboxylic acid-containing compound, analysis in negative ion mode is often preferred. The mass spectrometer would detect the deprotonated molecule, [M-H]⁻. Given the molecular weight of this compound is 244.24 g/mol , a prominent ion at an m/z (mass-to-charge ratio) of 243 would be expected.
Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this process, the [M-H]⁻ ion is isolated and fragmented. A characteristic fragmentation pattern for benzoic acid derivatives involves the loss of carbon dioxide (CO2), which has a mass of 44 Da. researchgate.net This would result in a product ion at m/z 199 for this compound. This technique is invaluable for distinguishing between isomers and identifying structurally related impurities.
Table 2: Predicted LC-MS Parameters and Ions for this compound
| Parameter | Details | Source |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | researchgate.netrrml.ro |
| Parent Ion [M-H]⁻ | m/z 243 | |
| Major Fragment Ion | [M-H-CO₂]⁻ at m/z 199 | researchgate.net |
| Separation Mode | Reversed-Phase (e.g., C18, Biphenyl) | vu.edu.au |
| Mobile Phase | Acetonitrile/Water or Methanol/Water, often with formic acid | vu.edu.au |
Computational Chemistry and Theoretical Investigations of 2 Benzyloxy 6 Hydroxybenzoic Acid
Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic properties of molecules. By approximating the electron density of a system, DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can accurately calculate various electronic and structural parameters. researchgate.net
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. nih.gov For phenolic compounds like 2-(Benzyloxy)-6-hydroxybenzoic acid, the HOMO is typically localized on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl group. ontosight.ai The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net
Global reactivity descriptors can be calculated from the energies of these frontier orbitals. These descriptors, including chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), provide quantitative measures of the molecule's stability and reactivity. researchgate.netnih.gov
Table 1: Illustrative Electronic Parameters for a Benzoic Acid Derivative This table presents typical values for a substituted benzoic acid, calculated via DFT, to illustrate the type of data generated in a theoretical investigation. These are not experimentally determined values for this compound.
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.0 | Indicates chemical reactivity and stability. |
The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution across the molecule, identifying regions prone to electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (electron-rich regions) concentrated around the oxygen atoms of the carboxyl and hydroxyl groups, making them sites for electrophilic interaction. Positive potential (electron-poor regions) would be located around the acidic hydrogen of the carboxyl and hydroxyl groups.
Theoretical calculations are highly effective in predicting spectroscopic data, which can then be used to interpret and validate experimental results. DFT methods can compute the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net For this compound, these calculations would predict characteristic stretching frequencies for the O-H (hydroxyl and carboxylic acid), C=O (carbonyl), C-O (ether and carboxyl), and aromatic C-H bonds.
Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.comresearchgate.net These theoretical shifts can be correlated with experimental spectra to confirm the molecular structure and assign specific signals to the corresponding nuclei in the molecule.
Molecular Modeling for Conformational Analysis and Energy Minima
The three-dimensional structure and conformational flexibility of this compound can be explored using molecular modeling techniques. The molecule possesses several rotatable bonds, primarily around the benzyloxy ether linkage and the carboxylic acid group.
A key structural feature of this compound is the presence of a hydroxyl group at the ortho position (C6) relative to the carboxylic acid. This arrangement allows for the formation of a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the carbonyl oxygen of the carboxylic acid. This interaction significantly stabilizes the molecule, favoring a planar conformation for the salicylic (B10762653) acid core. Computational energy minimization studies would identify the most stable conformers (energy minima), quantifying the energetic preference for this intramolecularly hydrogen-bonded state.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. fip.org While specific QSAR models focused solely on this compound are not prominent in the literature, studies on related salicylic acid derivatives have established robust methodologies. nih.govblogspot.com
These studies typically involve calculating a range of molecular descriptors that quantify various physicochemical properties. These descriptors are then used to build a mathematical model that can predict the activity of new compounds. For a molecule like this compound, relevant descriptors would likely include those related to lipophilicity, electronic properties, and molecular shape.
Table 2: Common Descriptors in QSAR Models for Benzoic Acid Derivatives
| Descriptor Class | Example Descriptors | Relevance |
|---|---|---|
| Electronic | HOMO/LUMO energies, Atomic charges, Dipole moment | Describes the molecule's ability to participate in electrostatic or charge-transfer interactions. |
| Hydrophobic | LogP (partition coefficient) | Relates to the molecule's ability to cross biological membranes. nih.gov |
| Steric/Topological | Molecular Weight, Molar Refractivity, Surface Area | Quantifies the size and shape of the molecule, which influences binding to a receptor site. |
Intermolecular Interactions and Crystal Packing Studies
Theoretical investigations can also shed light on how molecules of this compound interact with each other in the solid state, governing its crystal packing. Given the presence of a carboxylic acid group, a primary and highly predictable intermolecular interaction is the formation of a centrosymmetric dimer. In this arrangement, two molecules are linked by a pair of strong O-H···O hydrogen bonds between their respective carboxylic acid moieties.
Structure Activity Relationship Sar Studies and Mechanistic Insights
Influence of Benzyloxy Group on Molecular Recognition and Interactions
The benzyloxy group, consisting of a benzyl (B1604629) ring connected via an ether linkage, significantly impacts the molecular interactions of 2-(Benzyloxy)-6-hydroxybenzoic acid. This group is moderately lipophilic and contributes to the molecule's ability to engage in various non-covalent interactions.
Key interactions involving the benzyloxy group include:
Hydrophobic Interactions: The nonpolar nature of the benzyl moiety allows it to favorably interact with hydrophobic pockets within enzymes and receptors, which can be crucial for the stability of the compound's binding.
π-π Stacking: The aromatic ring of the benzyloxy group can participate in π-π stacking interactions with aromatic residues, such as phenylalanine, tyrosine, or tryptophan, in a protein's active site. This type of interaction is a significant contributor to the binding affinity of many small molecule inhibitors. nih.gov
Steric Influence: The bulkiness of the benzyloxy group can influence the orientation of the molecule within a binding site, potentially leading to enhanced selectivity for a particular biological target.
In the context of drug design, the benzyloxy group can be modified to fine-tune the molecule's properties. For instance, the introduction of substituents on the benzyl ring can modulate the electronic properties and steric bulk, leading to improved binding affinity. Studies on related compounds have shown that the position of the benzyloxy group is critical; for example, in a series of benzodioxane chalcones, a benzyloxy group at the para-position resulted in a threefold increase in inhibitory activity against human monoamine oxidase B (hMAO-B) compared to a related compound. nih.gov
Role of the Hydroxyl and Carboxylic Acid Functionalities in Binding and Activity
The hydroxyl (-OH) and carboxylic acid (-COOH) groups are key to the biological activity of this compound, primarily through their ability to form hydrogen bonds and electrostatic interactions.
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carboxylic acid group is a potent hydrogen bond donor. These interactions are fundamental for the specific recognition and binding of the molecule to its biological targets. In studies of 2-hydroxybenzoic acid derivatives as SIRT5 inhibitors, the hydroxyl group was found to form a critical hydrogen bond with a valine residue in the enzyme's binding pocket. nih.gov
Electrostatic Interactions and Acidity: The carboxylic acid group is acidic and can be deprotonated under physiological conditions to form a carboxylate anion (-COO⁻). This negative charge allows for strong ionic interactions or salt bridges with positively charged amino acid residues like arginine or lysine (B10760008) in a protein. nih.gov The acidity of the carboxylic acid is enhanced by the adjacent hydroxyl group through an "ortho effect," which stabilizes the conjugate base via intramolecular hydrogen bonding. quora.com This increased acidity can be a determining factor in the molecule's biological activity.
The combination of the hydroxyl and carboxylic acid groups on the same ring creates a powerful bidentate ligand that can chelate metal ions, which is a key feature in the mechanism of action of some enzyme inhibitors. The necessity of the 2-hydroxybenzoic acid moiety has been highlighted in the development of selective SIRT5 inhibitors, where it serves as a "warhead" for binding. nih.gov
Positional Isomerism and Its Impact on Biological and Material Properties
Positional isomerism, which involves changing the location of the functional groups on the benzene (B151609) ring, has a profound effect on the properties of benzyloxy-hydroxybenzoic acids. ju.edu.jo The specific arrangement of the benzyloxy, hydroxyl, and carboxylic acid groups in the 2,6-disubstituted pattern of this compound results in unique intramolecular interactions that are absent in other isomers.
In material science, the isomeric arrangement can influence crystal packing and, consequently, the material's physical properties. The distinct hydrogen bonding patterns of different isomers can lead to variations in melting points, solubility, and even optical properties.
Table 1: Comparison of Hydroxybenzoic Acid Isomers
| Isomer | Key Structural Feature | Impact on Properties |
| 2-Hydroxybenzoic acid | Intramolecular hydrogen bond between -OH and -COOH | Increased acidity; distinct spectroscopic signature; enhanced antibacterial activity against certain strains. quora.comju.edu.jonih.gov |
| 3-Hydroxybenzoic acid | No intramolecular hydrogen bond; exists as multiple conformers | Less pronounced effects on acidity compared to the 2-isomer. ju.edu.jo |
| 4-Hydroxybenzoic acid | No intramolecular hydrogen bond; hydroxyl group is para to the carboxyl group | The hydroxyl group is less able to influence the carboxyl group directly. quora.com |
Substituent Effects on Reactivity and Molecular Behavior
The introduction of additional substituents onto the aromatic rings of this compound can significantly alter its reactivity and molecular behavior. These effects are a cornerstone of SAR studies, allowing for the fine-tuning of a molecule's properties for a specific application. researchgate.netnih.gov
Electronic Effects: Electron-withdrawing groups (e.g., nitro, chloro) or electron-donating groups (e.g., methoxy, alkyl) can influence the electron density of the aromatic ring. This, in turn, affects the pKa of the carboxylic acid and the hydrogen-bonding strength of the hydroxyl group. For example, electron-withdrawing groups generally increase the acidity of the carboxylic acid. researchgate.net
Steric Effects: The size and shape of substituents can create steric hindrance, which can influence the molecule's preferred conformation and its ability to fit into a binding site. This can be exploited to enhance selectivity for a particular biological target.
In the development of inhibitors for the enzyme 12-lipoxygenase, researchers synthesized a series of derivatives of a related scaffold, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide. nih.gov By systematically varying the substituents, they were able to identify compounds with nanomolar potency and excellent selectivity, demonstrating the power of understanding substituent effects. nih.gov
Table 2: Predicted Effects of Substituents on this compound
| Substituent Type (on either ring) | Predicted Effect on Acidity of -COOH | Predicted Effect on Reactivity |
| Electron-Withdrawing (e.g., -NO₂, -Cl) | Increase | May increase reactivity in certain reactions by making the aromatic ring more electron-poor. |
| Electron-Donating (e.g., -OCH₃, -CH₃) | Decrease | May increase reactivity in electrophilic aromatic substitution reactions. |
| Bulky Groups (e.g., -C(CH₃)₃) | Minimal direct electronic effect, but can cause steric hindrance | Can influence reaction rates and product distributions due to steric hindrance. |
Biological Activities and Mechanistic Investigations Non Clinical Focus
Modulation of Enzyme Activity
The unique structure of 2-(Benzyloxy)-6-hydroxybenzoic acid, featuring both a hydroxyl and a benzyloxy group, allows it to interact with a range of enzymes through hydrogen bonding and hydrophobic interactions, leading to the modulation of their activity.
The enzymes 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2) are key players in the metabolic pathway of arachidonic acid, leading to the production of inflammatory mediators. ontosight.ainih.gov Inhibition of these enzymes is a major strategy for anti-inflammatory drugs. nih.gov While direct studies on this compound's effect on these enzymes are not extensively detailed in the reviewed literature, research on related compounds provides valuable insights. For instance, salicylic (B10762653) acid (2-hydroxybenzoic acid) and its metabolites have been shown to inhibit COX-2 activity. nih.govmedchemexpress.com Furthermore, structural modifications to the benzyloxy group of this compound, such as the addition of a heptyloxy chain to create 2-((3-(Heptyloxy)benzyl)oxy)-6-hydroxybenzoic acid, have been suggested to improve membrane permeability, making such derivatives suitable for studying interactions with lipid-associated enzymes like 5-lipoxygenase. This suggests that the core structure of this compound is a relevant scaffold for designing modulators of these enzymes.
Salicylate (B1505791) synthase is a crucial enzyme in some bacteria, such as Mycobacterium tuberculosis, for the biosynthesis of siderophores, which are essential for iron acquisition. nih.govnih.gov This makes salicylate synthase a potential target for novel antimicrobial agents. nih.gov The enzyme converts chorismate to salicylic acid. nih.gov While direct inhibition of salicylate synthase by this compound has not been explicitly documented in the available research, the structural similarity of the compound to the enzyme's natural product, salicylic acid, suggests its potential as a competitive inhibitor. Research in this area involves designing analogues of chorismate and isochorismate to probe the enzyme's mechanism. researchgate.net The development of inhibitors for salicylate synthase is an active area of research for combating bacterial pathogens. nih.gov
α-Glucosidase inhibitors are a class of drugs that prevent the digestion of carbohydrates, which is a therapeutic approach for managing type 2 diabetes. nih.govwikipedia.org Cholinesterase inhibitors, on the other hand, are used to treat symptoms of neurodegenerative diseases like Alzheimer's by increasing acetylcholine (B1216132) levels in the brain. nih.gov
Research has shown that hydroxybenzoic acid derivatives can act as cholinesterase inhibitors. nih.govfrontiersin.org In the context of α-glucosidase, a study on berberine (B55584) derivatives found that introducing a 2-benzyloxy group significantly enhanced the inhibitory activity against yeast α-glucosidase when compared to a 2-methoxy group. nih.gov This highlights the potential importance of the benzyloxy moiety present in this compound for this type of enzymatic inhibition.
| Enzyme Target | Therapeutic Area | Potential Role of this compound Scaffold |
| α-Glucosidase | Diabetes Mellitus Type 2 | The benzyloxy group may enhance inhibitory activity, suggesting the compound could be a structural basis for new inhibitors. nih.gov |
| Cholinesterase | Neurodegenerative Diseases | Derivatives of hydroxybenzoic acid have demonstrated inhibitory activity. nih.govfrontiersin.org |
HIV-1 integrase is a vital enzyme for the replication of the human immunodeficiency virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.govnih.govyoutube.com This makes it a prime target for antiretroviral therapy. wikipedia.org The active site of the integrase enzyme contains divalent metal ions (Mg²⁺) that are crucial for its catalytic activity. nih.gov
A study focused on designing novel HIV-1 integrase inhibitors specifically synthesized this compound as part of a series of derivatives. nih.gov The underlying mechanism of action for these salicylic acid-based inhibitors is their ability to chelate the metal ions within the integrase's catalytic site. nih.gov This chelation prevents the binding of the host DNA, thereby blocking the strand transfer step of the integration process, a mechanism described as interfacial inhibition. nih.govwikipedia.orgresearchgate.net The benzyloxy group can also form important hydrophobic interactions within the enzyme's binding pocket. wikipedia.org
Proposed Mechanism of HIV-1 Integrase Inhibition:
Binding: The inhibitor, featuring a salicylic acid scaffold, enters the active site of the HIV-1 integrase.
Chelation: The carboxyl and hydroxyl groups of the inhibitor chelate the essential Mg²⁺ ions.
Inhibition: This binding action blocks the subsequent binding of the host chromosome, inhibiting the strand transfer reaction and halting viral replication. nih.gov
Antimicrobial Research Focus (Excluding Human Trial Data)
The emergence of antibiotic-resistant bacterial strains has spurred research into new antimicrobial agents. Derivatives of hydroxybenzoic acid have been identified as having significant antimicrobial properties. nih.gov
Research indicates that this compound has the potential to inhibit the growth of various bacterial strains, including multi-drug resistant ones. The antimicrobial action of hydroxybenzoic acid derivatives is generally attributed to two primary mechanisms: disruption of the bacterial cell membrane and the inhibition of essential metabolic pathways. nih.gov
The lipophilicity, or fat-solubility, of a compound plays a significant role in its ability to interact with and disrupt the bacterial cell membrane. nih.gov The benzyloxy group in this compound contributes to its lipophilic character, potentially facilitating its insertion into the phospholipid bilayer of the bacterial membrane. nih.gov This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. nih.gov Furthermore, the acidic nature of the carboxylic acid group can contribute to the hyperacidification of the bacterial cytoplasm. nih.gov
In addition to membrane disruption, this class of compounds may also act by inhibiting key bacterial enzymes involved in vital metabolic processes. For instance, in some bacteria, metabolic pathways for aromatic compounds involve the formation of benzoyl-CoA as a central intermediate, and disruption of such pathways can be a mechanism of antibacterial action. nih.gov
| Proposed Antibacterial Mechanism | Description | Role of Compound Structure |
| Membrane Disruption | Insertion into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents. nih.gov | The lipophilic benzyloxy group facilitates interaction with the membrane's lipid bilayer. nih.gov |
| Inhibition of Metabolic Pathways | Blocking essential enzymatic reactions necessary for bacterial survival and growth. | The compound can interact with the active sites of enzymes through hydrogen bonding and hydrophobic interactions. |
| Cytoplasmic Hyperacidification | The carboxylic acid group can lower the internal pH of the bacterial cell, disrupting cellular functions. nih.gov | The acidic moiety of the benzoic acid structure is responsible for this effect. |
Studies on Antifungal and Antiprotozoal Activities
While specific studies on the antifungal and antiprotozoal activities of this compound are not extensively detailed in the provided search results, the broader class of hydroxybenzoic acid derivatives has demonstrated notable antimicrobial properties. Research indicates that these compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways, leading to cell death. For instance, certain benzoic acid derivatives have been evaluated for their in vitro activity against various protozoa, including Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum. nih.gov Specifically, some methyl esters of dihydroxy- and hydroxy-prenylated benzoic acids have shown significant leishmanicidal and trypanocidal effects. nih.gov The general biological activity of compounds like this compound is attributed to their chemical structure, which allows for interactions with various cellular targets. ontosight.ai
Antioxidant Activity and Oxidative Stress Mitigation in in vitro Systems
The antioxidant potential of this compound and related hydroxybenzoic acids is well-documented. mdpi.com These compounds are recognized for their ability to scavenge free radicals, thereby protecting cells from oxidative stress. Their antioxidant efficacy is largely influenced by the number and position of hydroxyl groups on the aromatic ring. nih.gov
Radical Scavenging Assays and Mechanism of Action
In vitro assays have confirmed that this compound exhibits significant antioxidant activity, with some studies suggesting it is comparable to established antioxidants like ascorbic acid. The primary mechanisms behind the radical scavenging activity of hydroxybenzoic acids are hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET). researchgate.net The dominant mechanism is influenced by the specific radical, the solvent, and the structure of the acid or its anion. researchgate.net
The antioxidant capacity of various hydroxybenzoic acid derivatives has been evaluated using assays such as DPPH• (2,2-diphenyl-1-picrylhydrazyl) and ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). nih.govmdpi.com For example, studies on different dihydroxybenzoic acids (DHB) have shown varied scavenging properties. nih.govsemanticscholar.org The position of the hydroxyl groups is crucial; for instance, 2,5-DHB, with hydroxyl groups in the ortho and para positions relative to the carboxyl group, demonstrates strong antioxidant properties. semanticscholar.org The presence of a hydroxyl group on the benzene (B151609) ring, stabilized by resonance, is a key structural feature for this activity. nih.gov
Table 1: Antioxidant Activity of select Hydroxybenzoic Acid Derivatives
| Compound | Assay | Activity/Finding | Reference |
| 2,3-Dihydroxybenzoic acid | ABTS | 86.40% inhibition at 50 µM | nih.gov |
| 2,5-Dihydroxybenzoic acid | ABTS | 80.11% inhibition at 50 µM | nih.gov |
| 3,4-Dihydroxybenzoic acid | ABTS | 74.51% inhibition at 50 µM | nih.gov |
| 3,4,5-Trihydroxybenzoic acid | ABTS | 79.50% inhibition at 50 µM | nih.gov |
| 2,5-Dihydroxybenzoic acid | FRAP | 236.00 µM Fe2+ | nih.gov |
| 3,4,5-Trihydroxybenzoic acid | CUPRAC | Highest antioxidant capacity | nih.gov |
This table is interactive. Click on the headers to sort.
Metal Chelation Properties and Redox Activity
The interaction of hydroxybenzoic acids with metal ions like iron and copper is a significant aspect of their antioxidant and, in some cases, pro-oxidant activity. Metal chelation can prevent the formation of hydroxyl radicals through the Fenton reaction, while metal reduction can promote it. cuni.cz Studies have shown that the ability of benzoic acid derivatives to chelate metals is pH-dependent. cuni.cz For example, 3,4-dihydroxybenzoic acid is a strong iron chelator, and its activity increases with pH. cuni.cz The anti-inflammatory properties of compounds like 2,3-dihydroxybenzoic acid have been linked to their capacity to act as both an antioxidant and an iron chelator. nih.gov
Anti-inflammatory Property Mechanisms in in vitro and in vivo (Non-Human) Models
Derivatives of hydroxybenzoic acid are known to possess anti-inflammatory properties. mdpi.com Research suggests that these effects are linked to their antioxidant capabilities and their ability to modulate key inflammatory pathways. mdpi.comnih.gov For instance, 4-hydroxybenzoic acid has been shown to exert anti-inflammatory effects by inhibiting the NLRP3 inflammasome, a key component of the inflammatory response, through the reduction of reactive oxygen species (ROS). mdpi.com
In vivo studies on non-human models have further substantiated the anti-inflammatory potential of related compounds. For example, in a study using a carrageenan-induced paw edema model in rats, a derivative, 5-acetamido-2-hydroxy benzoic acid, demonstrated anti-inflammatory effects. mdpi.comresearchgate.net This effect is often attributed to the inhibition of enzymes like cyclooxygenase (COX). researchgate.net
Precursor Role in Biosynthetic Pathways of Secondary Metabolites
Hydroxybenzoic acids can serve as precursors in the biosynthesis of other important molecules. For example, 4-hydroxybenzoic acid is a known precursor in the biosynthesis of coenzyme Q, an essential component for cellular energy production. nih.gov While direct evidence for this compound as a precursor is not explicitly provided in the search results, the general role of hydroxybenzoic acids as building blocks in organic synthesis is well-established. They are used to create more complex organic molecules and polymers through various chemical reactions. In yeast, a related compound, 2′-hydroxypyridoxol, has been identified as a biosynthetic precursor of vitamins B6 and B1. kfupm.edu.sa
Derivatives and Analogues: Synthesis and Research Applications
Design and Synthesis of Structurally Modified 2-(Benzyloxy)-6-hydroxybenzoic Acid Derivatives
The synthesis of derivatives of this compound is a cornerstone of research aimed at discovering new bioactive compounds. The inherent reactivity of the carboxylic acid, hydroxyl, and benzyl (B1604629) groups provides multiple avenues for structural modification. A common synthetic strategy involves the benzylation of the hydroxyl group at the 2-position of a salicylic (B10762653) acid precursor, often using benzyl bromide with a base like potassium carbonate or sodium hydroxide.
Subsequent modifications can be introduced to create more complex molecules. For instance, the carboxylic acid group can be converted to esters or amides to alter pharmacokinetic properties. The hydroxyl and benzyloxy groups also allow for further derivatization, such as fluorination of the benzyl ring, which has been explored to enhance binding affinity to specific biological targets like HIV-1 integrase.
General synthetic routes often begin with commercially available starting materials like 2-hydroxybenzoic acid (salicylic acid). The process typically involves protection of the hydroxyl group, followed by various chemical reactions such as Friedel-Crafts acylation, Wittig reactions, or nucleophilic substitutions to introduce diverse functional groups.
Exploration of Diverse Substitutions on the Benzoic Acid and Benzyl Moieties
Systematic substitution on both the benzoic acid and benzyl portions of the this compound scaffold has been a fruitful area of investigation, leading to the identification of compounds with improved potency and selectivity for various biological targets.
Substitutions on the Benzyl Moiety: Modifications to the benzyl group are frequently explored to modulate lipophilicity and interactions with hydrophobic pockets in target proteins. For example, adding a heptyloxy chain to the benzyl group, creating 2-((3-(heptyloxy)benzyl)oxy)-6-hydroxybenzoic acid, increases the molecule's lipophilicity, which can improve membrane permeability and make it more suitable for targeting lipid-associated enzymes. Fluorination of the benzyl ring is another common strategy, with derivatives like 2-(4-fluorobenzyloxy)-6-hydroxybenzoic acid being synthesized to study interactions with the catalytic core of enzymes.
Substitutions on the Benzoic Acid Moiety: The benzoic acid core, specifically the free hydroxyl and carboxylic acid groups, is critical for the biological activity of many derivatives. The carboxylic acid and the adjacent hydroxyl group are often essential for maintaining inhibitory activity against certain enzymes, such as sirtuin 5 (SIRT5). nih.gov Research has shown that converting the carboxylic acid to amides or esters can significantly impact the compound's properties. For instance, a patent application describes a series of 2-benzyloxy-benzoic acid amide derivatives for potential use in treating various diseases. wipo.int Furthermore, the introduction of different substituents on the aromatic ring of the benzoic acid can fine-tune the electronic properties and binding interactions of the molecule.
| Derivative Name | Substitution Site | Modification | Observed or Potential Impact | Reference |
|---|---|---|---|---|
| 2-((3-(Heptyloxy)benzyl)oxy)-6-hydroxybenzoic acid | Benzyl Moiety | Addition of a heptyloxy chain | Increased lipophilicity, improved membrane permeability | |
| 2-(4-Fluorobenzyloxy)-6-hydroxybenzoic acid | Benzyl Moiety | Fluorination of the benzyl ring | Probing interactions with enzyme catalytic cores | |
| Substituted 2-benzyloxy-benzoic acid amides | Benzoic Acid Moiety | Conversion of carboxylic acid to amide | Potential therapeutic applications | wipo.int |
Conformationally Restricted Analogues for SAR Probing
To better understand the bioactive conformation and to improve binding affinity and selectivity, researchers have designed and synthesized conformationally restricted analogues of bioactive molecules. By "locking" the molecule into a specific shape, the entropic penalty of binding to a target can be reduced, potentially leading to more potent compounds.
In the context of related resorcinol-based inhibitors, which share structural similarities, conformational restriction has been employed as a key strategy. For instance, in the development of selective inhibitors for glucose-regulated protein 94 (Grp94), a unique isoform of heat shock protein 90 (Hsp90), analogues were designed to constrain the resorcinol (B1680541) and phenyl rings. nih.gov This was intended to bias the orientation of the benzyl side chain into a specific binding pocket. nih.gov Although this strategy did not always lead to improved selectivity in that particular study, it highlights a powerful approach for probing structure-activity relationships (SAR). nih.gov The synthesis of these rigid analogues can involve complex multi-step procedures, including reactions like Ullmann coupling, Wittig reactions, and Heck coupling to create the constrained ring systems. nih.gov
Hybrid Molecules and Conjugates for Multitargeting Approaches
The concept of "one drug, one target" is increasingly being supplemented by multitargeting approaches, where a single molecule is designed to interact with multiple biological targets implicated in a disease. nih.gov This strategy, often referred to as polypharmacology, can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.
The this compound scaffold is a suitable candidate for the development of such hybrid molecules. By conjugating this core structure with other pharmacophores, researchers can create novel compounds with dual or multiple modes of action. For example, incorporating a styryl group to create 2-(4-(benzyloxy)styryl)-6-hydroxybenzoic acid extends the π-conjugation of the molecule. This modification can enhance interactions with aromatic residues in enzyme active sites and alter the molecule's electronic and photophysical properties.
Another approach involves creating conjugates with other known bioactive agents. While specific examples directly involving this compound are emerging, the broader class of hydroxybenzoic acids has been used to create hybrid compounds. The design of such molecules is a rational process that leverages the known pharmacology of the individual components to achieve a synergistic effect.
Applications in Advanced Materials Science and Engineering
Role in Polymer Chemistry and Material Modification
2-(Benzyloxy)-6-hydroxybenzoic acid serves as a versatile building block in the synthesis of complex organic molecules and polymers. The presence of multiple reactive sites—the carboxylic acid, the hydroxyl group, and the aromatic ring—allows for its incorporation into polymeric structures through various polymerization techniques. The benzyloxy group can act as a protecting group for the hydroxyl functionality during polymerization or as a bulky side group to influence the final properties of the material.
Precursors for Aromatic Liquid Crystalline Polymers and Related Materials
Aromatic liquid crystalline polymers (LCPs) are a class of high-performance materials known for their exceptional mechanical strength, thermal stability, and chemical resistance. They are typically synthesized from rigid, rod-like aromatic monomers. Wholly aromatic thermotropic liquid crystalline polymers can be derived from monomers such as 4-acetoxybenzoic acid and 2,6-naphthalene dicarboxylic acid. researchgate.net
While direct studies on the use of this compound in LCP synthesis are not extensively documented, its structural similarity to established LCP precursors, such as p-hydroxybenzoic acid, suggests its potential in this field. google.comgoogle.com The rigid aromatic core of this compound is a key characteristic for forming mesophases, which are the hallmark of liquid crystals.
The synthesis of polyesters from hydroxybenzoic acids is a well-established method for producing LCPs. google.com In this context, this compound could be incorporated into polyester (B1180765) chains via its carboxylic acid and hydroxyl groups. The bulky benzyloxy group would likely influence the packing of the polymer chains, potentially leading to the formation of novel liquid crystalline phases. The odd-even effect of alkyl chains in similar benzoic acid derivatives has been shown to strongly correlate with transition temperatures and nematogenic stability in liquid crystals. rsc.org
Furthermore, the benzyloxy group could be deprotected after polymerization to yield a polymer with free hydroxyl groups. These hydroxyl groups could then be used for further modification, such as cross-linking or grafting, to tailor the final properties of the material. This approach offers a route to functional LCPs with tunable characteristics. The study of hydrogen-bonding liquid crystalline benzoic acids with different functional groups has provided insights into the formation of various mesophases. rsc.org
Application in Functional Coatings and Surfaces
The modification of surfaces to impart specific functionalities is a critical area of materials science. Functional coatings can provide properties such as hydrophilicity, biocompatibility, and anti-fouling characteristics. Benzoic acid and its derivatives have been successfully grafted onto polymer surfaces to alter their surface properties. researchgate.netwikipedia.org
Given its structure, this compound presents several possibilities for use in functional coatings and surfaces. The carboxylic acid group can be used to anchor the molecule to a variety of substrates through the formation of ester or amide bonds. For instance, it could be reacted with hydroxyl or amine groups present on a polymer surface.
The benzyloxy and hydroxyl groups offer further opportunities for tailoring surface properties. The bulky benzyloxy group could create a sterically hindered surface, potentially reducing protein adsorption and biofouling. The hydroxyl group, if oriented away from the surface, could increase the hydrophilicity of the coating.
One approach to surface modification is the "grafting through" method, where monomers are polymerized from a surface that has been pre-functionalized with reactive groups. researchgate.net this compound could be attached to a surface and then act as a co-monomer in a surface-initiated polymerization, leading to the growth of a functional polymer brush.
Other Emerging Applications in Chemical Technologies
The unique chemical structure of this compound makes it a candidate for several emerging chemical technologies. Its potential is being explored in the development of new materials with specific optical or electronic properties.
One area of interest is in the development of molecularly imprinted polymers (MIPs). MIPs are materials with binding sites that are tailored for a specific molecule. While research has focused on the selective extraction of p-hydroxybenzoic acid derivatives using MIPs, the same principle could be applied to create MIPs that selectively bind this compound or use it as a functional monomer to create binding sites for other target molecules.
Another potential application lies in the field of functional materials for catalysis and separation. Metal-organic frameworks (MOFs) based on p-hydroxybenzoic acid have been synthesized and shown to have catalytic activity in ring-opening polymerization. rsc.org The structural features of this compound could lead to the formation of novel MOF structures with unique catalytic or separation properties.
Furthermore, copolymers based on p-hydroxybenzoic acid have been investigated for applications such as leather tanning, where they can act as a substitute for traditional chrome and resin retannages. researchgate.netscientific.net The incorporation of this compound into such copolymers could lead to materials with enhanced performance characteristics. The study of copolymers of p-hydroxybenzoic acid and sulfanilic acid has shown that the resulting material has excellent retanning properties. researchgate.netscientific.net
Future Research Directions and Unexplored Avenues
Development of Novel Green Chemistry Approaches for Synthesis
Conventional synthesis of 2-(Benzyloxy)-6-hydroxybenzoic acid typically involves the benzylation of 2,6-dihydroxybenzoic acid, often using reagents and solvents that are not environmentally benign. The future of its synthesis lies in the adoption of green chemistry principles to enhance sustainability and efficiency.
One promising avenue is the exploration of biocatalytic methods . The use of enzymes, such as lipases, for the esterification and transesterification of benzoic acid derivatives has shown high selectivity and milder reaction conditions. nih.gov Future research could focus on identifying or engineering enzymes that can catalyze the specific O-benzylation of 2,6-dihydroxybenzoic acid, potentially in aqueous media or solvent-free systems, thereby reducing the reliance on hazardous organic solvents. The enzymatic Kolbe–Schmitt reaction, which utilizes CO2 for the carboxylation of phenolic compounds, also presents a green alternative for synthesizing hydroxybenzoic acids and could be adapted for derivatives of this compound.
Furthermore, solvent-free mechanochemical synthesis , such as ball-milling, has emerged as a viable green chemistry technique for producing derivatives of dihydroxybenzoic acid. ontosight.ai This approach can reduce reaction times, minimize waste, and in some cases, lead to the formation of novel polymorphic forms. Investigating the mechanochemical synthesis of this compound could not only provide a more sustainable production route but also potentially new solid-state properties.
Advanced Mechanistic Studies of Biological Interactions (Beyond Current Scope)
While some benzoic acid derivatives are known for their biological activities, the specific interactions of this compound with biological systems remain largely uncharacterized. nih.gov Future research should employ advanced techniques to elucidate its mechanism of action at a molecular level.
In silico molecular docking studies could be a powerful first step to predict the binding affinity of this compound with various protein targets, such as enzymes and receptors. mdpi.com By modeling the interactions between the benzyloxy and hydroxyl groups of the compound with the active sites of proteins, researchers can identify potential biological targets and guide further experimental validation.
Proteomic and metabolomic analyses offer a comprehensive view of the cellular response to a compound. jmb.or.krnih.govmdpi.com Treating cells or organisms with this compound and subsequently analyzing changes in protein expression and metabolite profiles can help to identify the metabolic pathways and signaling cascades it affects. jmb.or.krnih.govmdpi.com This could reveal novel therapeutic applications or uncover previously unknown biological functions. For instance, studies on other hydroxybenzoic acids have used proteomics to understand their allelopathic effects in plants and their impact on cellular protein degradation pathways. jmb.or.krbldpharm.com
Exploration of Supramolecular Chemistry and Self-Assembly
The ability of benzoic acid derivatives to form well-defined structures through non-covalent interactions makes them excellent candidates for supramolecular chemistry and the design of self-assembling materials.
Crystal engineering of this compound could lead to the discovery of new polymorphic forms or co-crystals with unique physicochemical properties. By systematically studying the crystallization of this compound under various conditions or with different co-formers, it may be possible to control properties such as solubility, stability, and bioavailability. The hydrogen bonding capabilities of the carboxylic acid and hydroxyl groups, along with potential π-π stacking from the benzyl (B1604629) and phenyl rings, provide a rich landscape for designing complex supramolecular architectures.
The formation of hydrogels from benzoic acid derivatives is another exciting and underexplored area. These self-assembled, water-swollen networks have potential applications in drug delivery, tissue engineering, and as responsive materials. Research could focus on designing conditions under which this compound can self-assemble into hydrogels, potentially triggered by changes in pH, temperature, or the presence of specific ions. The benzyloxy group could impart unique hydrophobic domains within the hydrogel network, influencing its mechanical properties and ability to encapsulate other molecules.
Integration with Emerging Technologies for Material Design
The functional groups present in this compound make it an attractive building block for the development of advanced materials through integration with emerging technologies.
In the field of organic electronics , benzoic acid derivatives have been used to modify the surfaces of electrodes and other components in devices like organic solar cells. The ability of the carboxylic acid group to anchor to metal oxide surfaces, combined with the electronic properties of the aromatic rings, suggests that this compound could be investigated as an interfacial layer to improve charge transport and device efficiency.
The functionalization of nanoparticles with salicylic (B10762653) acid analogues has been explored to enhance their stability and biological compatibility. The carboxylic acid group of this compound could be used to attach it to the surface of metal or metal oxide nanoparticles, while the benzyloxy group could provide a modifiable handle for further functionalization or influence the nanoparticles' interaction with their environment.
Finally, the development of chemical sensors based on hydroxybenzoic acids is an active area of research. These compounds can be incorporated into sensor platforms to detect a variety of analytes, from metal ions to biological molecules. Future work could explore the use of this compound as a recognition element in electrochemical or optical sensors, where its specific binding properties could be harnessed for selective detection.
Q & A
Basic Research Question
- ¹H NMR : Distinct peaks include:
- δ 12.10 (s, 1H, carboxylic acid proton).
- δ 7.41 (m, aromatic protons from benzyl group).
- δ 5.46 (s, 2H, benzyloxy CH₂) .
- ¹³C NMR : Key signals at δ 173.5 (carboxylic acid C=O) and δ 73.0 (benzyloxy CH₂) confirm structure .
- Mass Spectrometry : EI-MS shows a molecular ion peak at m/z 244 (M⁺) .
- HPLC Purity : Two systems confirm >95% purity (retention times: 16.57 min and 14.29 min) .
What mechanistic insights explain the stability of the benzyloxy group under basic hydrolysis conditions?
Advanced Research Question
The benzyloxy group remains stable during NaOH-mediated ester hydrolysis due to:
- Electron-Withdrawing Effect : The adjacent hydroxyl group deactivates the benzyloxy group toward nucleophilic attack.
- Steric Protection : The bulky benzyl group shields the ether oxygen from hydroxide ions.
- Reaction Specificity : NaOH selectively cleaves the ester carbonyl (via nucleophilic acyl substitution) without affecting the benzyl ether .
How is this compound utilized in medicinal chemistry, particularly in HIV-1 integrase inhibitor design?
Advanced Research Question
This compound serves as a precursor for:
- Scaffold Modification : The hydroxyl and benzyloxy groups allow derivatization (e.g., fluorination at the benzyl ring) to enhance binding affinity to HIV-1 integrase .
- Bioisosteric Replacement : The carboxylic acid group can be converted to amides or esters to improve pharmacokinetic properties.
- Structure-Activity Relationship (SAR) Studies : Derivatives like 2-(4-fluorobenzyloxy)-6-hydroxybenzoic acid (3i) are synthesized to probe interactions with the integrase catalytic core .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
- Yield Limitations : The 40% yield in the benzylation step requires optimization (e.g., flow chemistry or microwave-assisted synthesis).
- Purification Complexity : Silica gel chromatography is labor-intensive; alternative methods like crystallization or aqueous workup need exploration.
- Byproduct Management : Unreacted benzyl bromide and iodide salts require rigorous removal to meet regulatory standards .
How does the electronic environment of this compound influence its acidity compared to other benzoic acid derivatives?
Basic Research Question
-
Acidity Enhancement : The hydroxyl group at the 6-position donates electron density via resonance, stabilizing the deprotonated carboxylate.
-
Comparative Data :
Compound pKa (Carboxylic Acid) Benzoic acid 4.20 2-Hydroxybenzoic acid 2.98 This compound ~3.10 (estimated)
What strategies can mitigate competing side reactions during the benzylation of dihydroxybenzoate esters?
Advanced Research Question
- Protecting Groups : Temporarily protect the 6-hydroxyl with a silyl group (e.g., TBSCl) to direct benzylation to the 2-position.
- Low-Temperature Conditions : Reduce electrophilic aromatic substitution byproducts (e.g., di-benzylated products) by cooling to 0–5°C.
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium iodide) to improve reaction homogeneity .
How does the presence of electron-withdrawing substituents on the benzyl ring affect the compound’s biological activity?
Advanced Research Question
- Case Study : The 4-fluoro derivative (3i) shows enhanced activity due to:
- Increased lipophilicity, improving cell membrane penetration.
- Stronger hydrogen bonding with target proteins (e.g., HIV-1 integrase) .
- SAR Trends : Electron-withdrawing groups (e.g., -F, -NO₂) at the benzyl para-position generally boost potency but may reduce solubility.
What computational methods are employed to model the interactions of this compound with biological targets?
Advanced Research Question
- Docking Simulations : Molecular docking (e.g., AutoDock Vina) predicts binding poses within the HIV-1 integrase active site.
- DFT Calculations : Assess electronic effects of substituents on reaction intermediates.
- MD Simulations : Analyze stability of ligand-protein complexes over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
